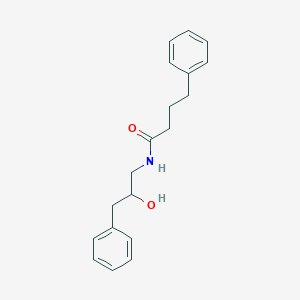
N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. In
科学的研究の応用
Thermosensitive Fluorescent Hydrogels
Background: Hydrogels are cross-linked polymers with high hydrophilicity, yet they remain insoluble in water. These materials have found widespread use in biotechnology, drug delivery, and biomedical applications. Smart hydrogels, which respond to specific external stimuli (such as pH, temperature, or light), are particularly promising.
APGMA’s Role: Researchers have synthesized a series of thermosensitive fluorescent hydrogels using APGMA. Here’s how it works:
- Properties Investigated :
Polymer Thermal Degradation Studies
Background: Understanding the thermal stability of polymers is crucial for various applications. Researchers employ methods like gas chromatography–mass spectrometry (GC–MS), thermal analysis, and spectroscopic techniques to investigate thermal degradation.
APGMA’s Role: While APGMA itself may not be the primary focus, its inclusion in polymer matrices can impact thermal stability. Investigating the thermal degradation of polymers containing APGMA provides insights into their overall behavior .
Other Potential Applications
Beyond the two main areas mentioned above, APGMA’s properties may find use in:
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18(14-17-10-5-2-6-11-17)15-20-19(22)13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,21H,7,12-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEXJEFEEXGHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2425191.png)
![3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2425194.png)
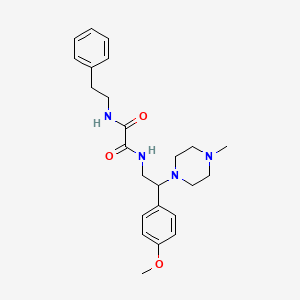
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2425197.png)
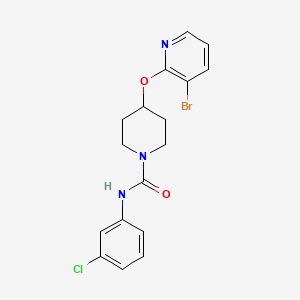
![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2425200.png)


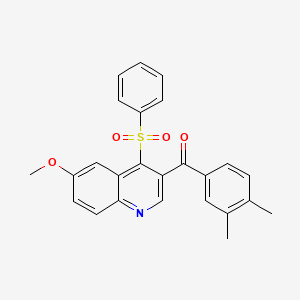
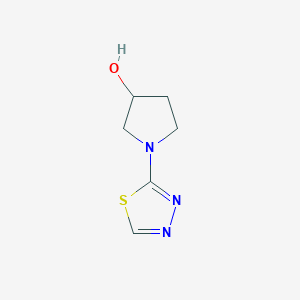
![5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide](/img/structure/B2425206.png)
![4-(2-(1H-imidazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2425207.png)
![3-(6-Phenylmethoxypyridin-3-yl)-5-pyrazolo[1,5-a]pyrimidin-3-yl-1,2,4-oxadiazole](/img/structure/B2425211.png)